
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, also known as EPM or Eperezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It was first synthesized in the 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.
Mécanisme D'action
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This inhibition prevents the formation of the initiation complex, which is necessary for protein synthesis to occur. N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has a unique mechanism of action, as it binds to a different site on the ribosome than other antibiotics such as macrolides and tetracyclines.
Biochemical and Physiological Effects:
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In addition, N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been shown to have good penetration into tissues and is effective in treating infections in a variety of organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide in lab experiments is its broad spectrum of activity against Gram-positive bacteria. This allows for the testing of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide against a wide range of bacterial strains. However, one limitation of using N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide is its cost, as it is a synthetic compound that can be expensive to produce.
Orientations Futures
There are several future directions for research on N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide. One area of interest is the development of combination therapies that include N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide, as this could enhance its effectiveness and reduce the potential for resistance development. Another area of interest is the exploration of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide's potential use in the treatment of biofilm-associated infections, as biofilms are a major cause of chronic infections and are often resistant to antibiotics. Finally, there is interest in developing new derivatives of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide that could have improved activity against specific bacterial strains or lower toxicity.
Méthodes De Synthèse
The synthesis of N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide involves the reaction of 5-ethyl-2-methylpyrazole-3-carboxylic acid with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide on a large scale for research purposes.
Applications De Recherche Scientifique
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide has also been shown to have a low potential for resistance development, making it an attractive candidate for use in the treatment of multidrug-resistant bacterial infections.
Propriétés
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-6-5-7(10(2)8-6)9-13(3,11)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWVLTVTLRXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

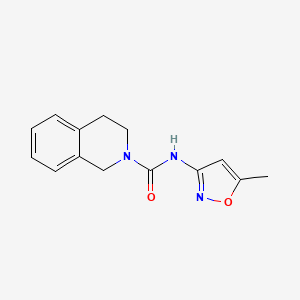
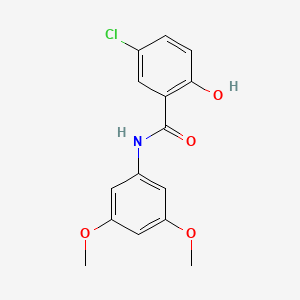
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
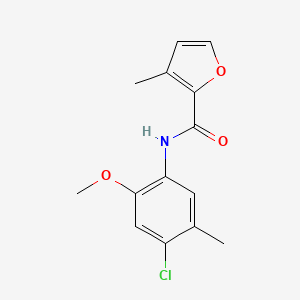
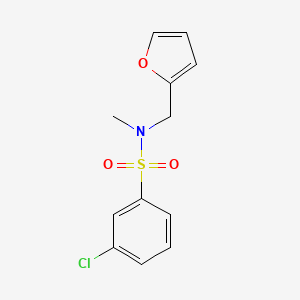
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)

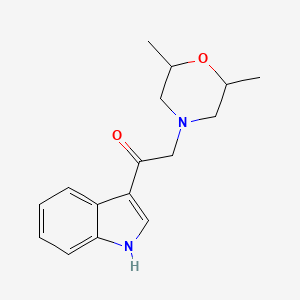
![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)


![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)